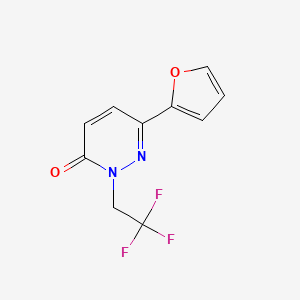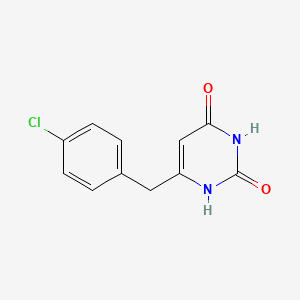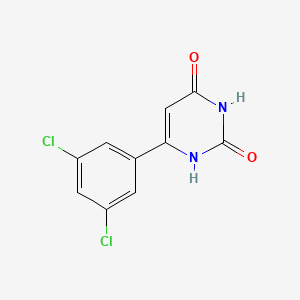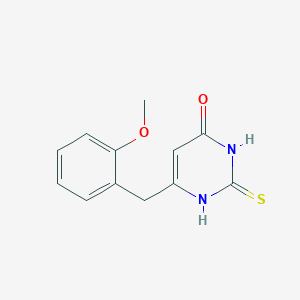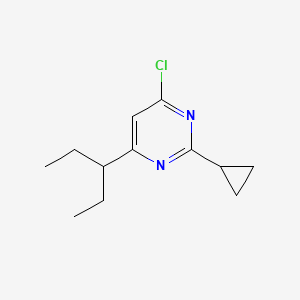
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one is a synthetic compound. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C12H22ClNO2. Its molecular weight is 247.76 g/mol. Further structural analysis such as NMR spectroscopy would provide more detailed information about its structure .Wissenschaftliche Forschungsanwendungen
1. Metabolic Pathways and Detoxification
Research reveals the metabolic pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, a chemical related to 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one. This study explores the detoxification of chloroprene metabolites in vitro, showing significant differences between species in the formation of certain metabolites (Munter, Cottrell, Golding, & Watson, 2003).
2. Synthesis and Reactivity of Alcohols with Thionyl Chloride
A study on the reactions of saturated aliphatic alcohols with thionyl chloride presents insights into the formation of various chlorinated compounds. This research is relevant for understanding the chemical behavior of substances structurally similar to this compound (Hudson & Riga de Spinoza, 1976).
3. Novel Structural Class of Anti-inflammatory Compounds
In the realm of medicinal chemistry, analogues related to 4-(6-Methoxy-2-naphthyl)butan-2-one, a compound structurally related to this compound, have been synthesized and tested for anti-inflammatory activity. This study contributes to the understanding of structural relationships in anti-inflammatory drug design (Goudie, Gaster, Lake, Rose, Freeman, Hughes, & Miller, 1978).
4. Diastereoselective Synthesis of β-Hydroxyketones
The diastereoselective synthesis of β-hydroxyketones, including compounds like 2,4-dibromo-3-hydroxy-1,3-diphenylbutan-1-one, has been reported. This research provides valuable insights into synthetic pathways that could be relevant for derivatives of this compound (Percino, Martínez, & León, 2008).
5. Antimicrobial Evaluation of New Compounds
A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, including compounds structurally akin to this compound, highlights the potential of these compounds in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).
6. Bioactivation and Toxicity Studies
Research on the bioactivation and toxicity of chloroprene, a relative of this compound, in rat liver microsomes provides insights into the toxicological implications of such compounds. This study contributes to understanding the potential hazards and metabolic pathways of related chemicals (Elfarra & Zhang, 2012).
Eigenschaften
IUPAC Name |
2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO2/c1-4-11(14)13(17)15-6-5-12(16)10(8-15)7-9(2)3/h9-12,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNLHYPHCWGXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C(C1)CC(C)C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1481055.png)
![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)

![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)
